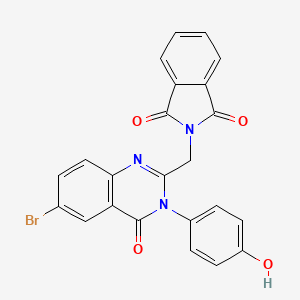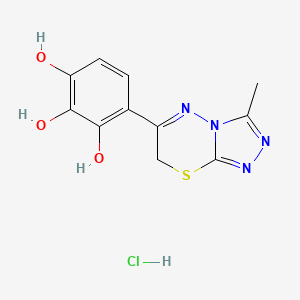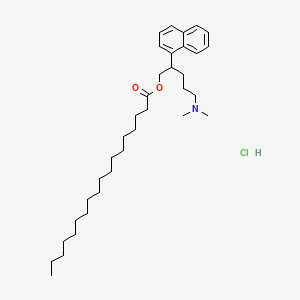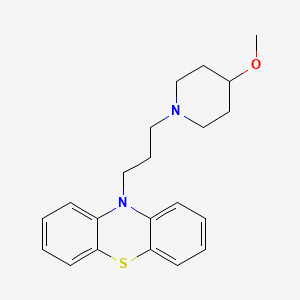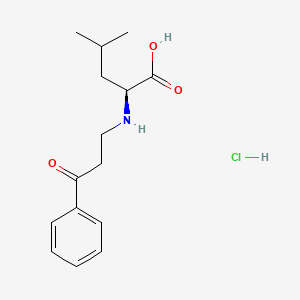
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is a chemical compound with a molecular formula of C15H22ClNO3 It is a derivative of L-leucine, an essential amino acid, and features a phenylpropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride typically involves the reaction of L-leucine with 3-oxo-3-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted phenylpropyl derivatives, and various oxo compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Oxo-3-phenylpropyl)glycine: Similar in structure but with glycine instead of leucine.
N-(3-Oxo-3-phenylpropyl)-L-phenylalanine: Features phenylalanine instead of leucine.
Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar functional groups.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-L-leucine hydrochloride is unique due to its specific combination of the leucine backbone with the phenylpropyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
92514-98-2 |
|---|---|
Fórmula molecular |
C15H22ClNO3 |
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[(3-oxo-3-phenylpropyl)amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-11(2)10-13(15(18)19)16-9-8-14(17)12-6-4-3-5-7-12;/h3-7,11,13,16H,8-10H2,1-2H3,(H,18,19);1H/t13-;/m0./s1 |
Clave InChI |
DEZSFAAYOGVWCD-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NCCC(=O)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






